9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, characterized by a fused tricyclic framework. Key structural features include:
- 9-Bromo substituent: Enhances electrophilic reactivity and influences halogen bonding interactions.
- 2-(4-Methoxyphenyl) group: Introduces electron-donating methoxy (-OCH₃) functionality, improving solubility and modulating electronic properties.
Properties
CAS No. |
303060-90-4 |
|---|---|
Molecular Formula |
C20H21BrN2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21BrN2O2/c1-3-4-20-23-18(16-11-14(21)7-10-19(16)25-20)12-17(22-23)13-5-8-15(24-2)9-6-13/h5-11,18,20H,3-4,12H2,1-2H3 |
InChI Key |
BQKCJKCJYJBMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]oxazine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials, followed by cyclization and bromination reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine atom at position 9 undergoes nucleophilic substitution under controlled conditions. For example:
-
SN2 Reactions : Reacts with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMF at 60–80°C.
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl amines yields substituted derivatives.
Table 1: Bromine substitution reactions
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Primary amine | Pd(OAc)₂, Xantphos, KOtBu, 100°C | 9-Amino derivative | 72% |
| Methoxide | K₂CO₃, DMF, 60°C | 9-Methoxy analog | 68% |
Aromatic Ring Functionalization
The 4-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta positions relative to methoxy .
-
Sulfonation : Oleum generates sulfonic acid derivatives for solubility enhancement.
Oxazine Ring Reactivity
The oxazine moiety undergoes:
-
Acid-Catalyzed Ring Opening : HCl in ethanol cleaves the oxazine ring to form pyrazolo-benzodiazepine intermediates .
-
Reductive Hydrogenation : H₂/Pd-C reduces the oxazine’s C=N bond, yielding a dihydroxy pyrazole derivative.
Cross-Coupling Reactions
The bromine atom enables transition-metal-mediated couplings:
-
Suzuki–Miyaura : Reacts with arylboronic acids (Pd(dppf)Cl₂, Na₂CO₃, 80°C) to form biaryl systems.
-
Sonogashira : Terminal alkynes yield ethynylated derivatives under CuI/Pd(PPh₃)₄ catalysis.
Table 2: Coupling reaction parameters
| Reaction Type | Catalyst System | Temperature | Conversion Efficiency |
|---|---|---|---|
| Suzuki–Miyaura | Pd(dppf)Cl₂, Na₂CO₃ | 80°C | 85% |
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 70°C | 78% |
Propyl Chain Modifications
The 5-propyl group participates in:
-
Oxidation : KMnO₄ converts the propyl chain to a carboxylic acid .
-
Radical Halogenation : NBS/light introduces bromine at the terminal carbon.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Bromine Homolysis : Generates aryl radicals for C–C bond formation.
-
Oxazine Ring Rearrangement : Forms fused quinoline derivatives via-sigmatropic shifts .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
-
Enzyme Inhibition : Binds to kinase active sites via H-bonding with the oxazine oxygen.
-
DNA Intercalation : Planar aromatic regions insert into DNA base pairs, as shown in docking studies.
Stability and Degradation
Critical stability parameters include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. For instance:
- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MIA PaCa-2 (pancreatic cancer) with IC50 values ranging from 7.84 to 16.2 µM .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzoxazines indicates that modifications to the substituents on the benzoxazine core can significantly influence biological activity:
- Electron-Donating Groups : Substituents such as methoxy groups have been associated with enhanced anticancer activity compared to unsubstituted analogues .
| Compound | Substituent | Activity against MIA PaCa-2 |
|---|---|---|
| 11a | 4-Methoxy | 91% inhibition |
| 11b | 4-Methoxy | 44% inhibition |
| 11d | 2,4-Dimethyl | 48% inhibition |
| 11f | 4-Fluoro | 33% inhibition |
| 11g | Unsubstituted | 12% inhibition |
Other Potential Applications
Beyond anticancer activity, benzoxazine derivatives are being explored for their potential in treating other conditions:
- Anti-inflammatory Properties : Some studies suggest that structurally similar compounds exhibit anti-inflammatory effects, which may broaden the therapeutic applications of benzoxazines.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various benzoxazine derivatives:
- Synthesis and Characterization : The synthesis of these compounds often involves multi-step processes including alkylation and cyclization techniques. Characterization is typically performed using NMR and IR spectroscopy to confirm structural integrity .
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of these compounds. Results from these studies will be crucial for advancing candidates into clinical trials.
Mechanism of Action
The mechanism of action of 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
*Calculated using ChemDraw.
Spectral and Physicochemical Comparisons
- Melting Points: Chloro-substituted analogs (e.g., 9-Cl in ) exhibit higher melting points (160–161°C) compared to non-halogenated derivatives due to stronger intermolecular interactions. Nitro-substituted compounds (e.g., ) show reduced solubility in aqueous media, consistent with their polar but bulky nitro groups.
Spectral Data :
- IR Spectroscopy :
- C=O stretches (1670 cm⁻¹) in fluorophenyl derivatives suggest keto-enol tautomerism .
- NMR Spectroscopy:
- Aromatic protons in 4-methoxyphenyl groups resonate at δ 7.80–8.10 ppm (DMSO-d₆) .
- Propyl chains in the target compound would likely show δ 0.5–1.5 ppm (CH₃) and δ 1.2–1.8 ppm (CH₂).
Biological Activity
9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is an organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22BrN3O4, with a molecular weight of approximately 484.35 g/mol. The compound features a bromine atom and a methoxyphenyl group which contribute to its unique properties and biological activities. The oxazine moiety is particularly notable for its reactivity towards nucleophiles, making it suitable for further functionalization to enhance biological activity or alter physicochemical properties.
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN3O4 |
| Molecular Weight | 484.35 g/mol |
| Key Functional Groups | Bromine, Methoxyphenyl |
| Oxazine Moiety | Present |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on benzoxazepine derivatives revealed limited antimicrobial activity against certain bacterial pathogens. However, some derivatives showed significant cytotoxicity against selected solid tumor cell lines . These findings suggest that this compound may have potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Similar oxazine derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The synthesized derivatives displayed varying effects on these cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Research has shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects on solid tumors and have been studied for their mechanisms of action in cancer treatment .
The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies suggest that it may bind to specific biological targets involved in inflammation and cancer progression. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Anticancer Study : A study evaluating the cytotoxicity of benzoxazepine derivatives reported significant inhibition of human cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
- Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties of similar compounds demonstrated their ability to reduce levels of inflammatory markers in vitro. The results indicated a promising avenue for developing treatments for chronic inflammatory conditions .
Q & A
Q. What are the common synthetic routes for 9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
The synthesis typically involves cyclization and functionalization steps. Key methods include:
- Cyclization of hydrazide intermediates : Phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) can cyclize substituted hydrazides to form the pyrazolo-oxazine core .
- Substitution reactions : Bromo substituents are introduced via electrophilic aromatic substitution or halogenation of precursor molecules. For example, bromination of pyrazolo-oxazine derivatives using bromine or brominating agents under controlled conditions .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) can modify the aryl or alkyl groups attached to the core structure, though optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF, THF) is critical .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Characterization should include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, pyrazoline protons typically appear as doublets of doublets (δ 3.0–4.5 ppm) .
- IR spectroscopy : Peaks for C=N (1591 cm⁻¹) and Ar-O-CH₃ (1261 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 564 [M⁺] for a related compound) .
- HPLC : To assess purity, especially when synthesizing derivatives with polar substituents .
Q. Table 1: Representative Spectral Data for Pyrazolo-Oxazine Derivatives
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.87 (s, -OCH₃), 5.14 (s, -O-CH₂-) | |
| IR (KBr) | 1591 cm⁻¹ (C=N), 692 cm⁻¹ (C-Cl) | |
| HRMS | m/z 564 (M⁺) |
Q. What are the critical storage and handling considerations for this compound?
- Storage : Keep in a dry, ventilated environment at 2–8°C, protected from light and moisture. Use airtight containers to prevent degradation .
- Safety : Avoid inhalation or skin contact due to potential toxicity. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse thoroughly with water and seek medical attention .
Advanced Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving the bromo substituent?
Key parameters include:
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like XPhos. Lower catalyst loadings (1–5 mol%) may reduce costs without sacrificing yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while additives like K₂CO₃ improve coupling efficiency .
- Temperature control : Reactions often require 80–110°C for 12–24 hours. Microwave-assisted synthesis can reduce time to 1–2 hours .
Q. How should discrepancies in reaction yields be addressed when modifying substituents on the pyrazolo-oxazine core?
- By-product analysis : Use LC-MS or TLC to identify impurities. For example, dehalogenation or oxidation by-products may form under harsh conditions .
- Solvent effects : Polar solvents (e.g., DMSO) may stabilize intermediates but increase side reactions. Compare yields in toluene vs. DMF .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) can slow coupling reactions, requiring higher catalyst loadings or longer reaction times .
Q. What mechanistic insights exist for the cyclization of pyrazolo-oxazine precursors?
- Acid-mediated pathways : POCl₃ acts as both a cyclizing agent and dehydrating agent, promoting intramolecular nucleophilic attack of the hydrazide nitrogen on carbonyl groups .
- Thermodynamic vs. kinetic control : Higher temperatures (120°C) favor thermodynamic products, while lower temperatures (60°C) may yield kinetic intermediates .
- Isolation of intermediates : Trapping intermediates (e.g., hydrazides) with acetic anhydride can help map the reaction pathway .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
